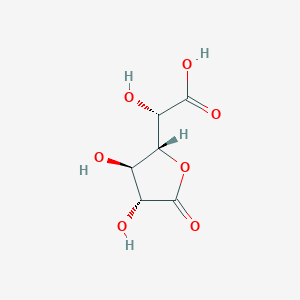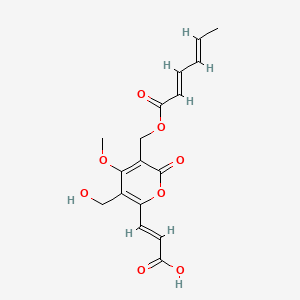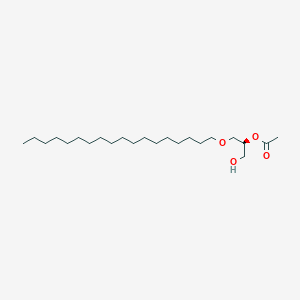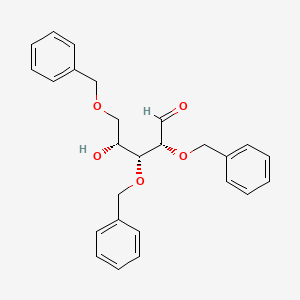
2,3,5-Tri-O-benzyl-D-ribose
描述
2,3,5-Tri-O-benzyl-D-ribose: is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the ribose molecule. It is commonly used in organic synthesis and has notable applications in the field of medicinal chemistry due to its antifungal properties .
作用机制
Target of Action
The primary target of 2,3,5-Tri-O-benzyl-D-ribose is the chitin synthase (CHS) of Botrytis cinerea . Chitin synthase is an enzyme that plays a crucial role in the synthesis of chitin, a key component of the fungal cell wall .
Mode of Action
This compound acts as an inhibitor of chitin synthase . It binds to the enzyme and interferes with its function, thereby inhibiting the synthesis of chitin . This disruption in chitin production affects the structural integrity of the fungal cell wall, leading to impaired growth and development of the fungus .
Biochemical Pathways
The compound affects the chitin synthesis pathway in fungi . By inhibiting chitin synthase, it disrupts the production of chitin, a critical structural component of the fungal cell wall . The downstream effect of this inhibition is a weakened cell wall, which impairs the fungus’s ability to maintain its structure and resist external pressures .
Result of Action
The inhibition of chitin synthase by this compound leads to a reduction in chitin production . This results in a weakened fungal cell wall, impairing the growth and development of the fungus . Therefore, the compound exhibits antifungal activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is recommended to be stored under -20°C in an inert atmosphere , suggesting that its stability could be affected by temperature and exposure to certain gases.
生化分析
Biochemical Properties
2,3,5-Tri-O-benzyl-D-ribose plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with Botrytis cinerea chitin synthase, where this compound acts as an effective inhibitor with an IC50 value of 1.8 μM . This compound exhibits antifungal activity by inhibiting the B. cinerea BD90 strain, with a minimum inhibitory concentration (MIC) value of 190 μM . Additionally, this compound interacts with various biomolecules, including proteins and enzymes, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s antifungal activity suggests its potential impact on fungal cell walls and membrane integrity . Furthermore, this compound may affect cellular processes such as apoptosis and cell proliferation, although specific studies on these effects are limited.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. As an inhibitor of Botrytis cinerea chitin synthase, this compound binds to the enzyme’s active site, preventing the synthesis of chitin, a crucial component of the fungal cell wall . This inhibition disrupts the structural integrity of the fungal cell wall, leading to cell lysis and death. Additionally, the compound’s benzyl groups may enhance its binding affinity and specificity for target enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under inert atmosphere and low temperatures (below -20°C), which helps maintain its activity during storage . Prolonged exposure to light and higher temperatures may lead to degradation, reducing its efficacy. Long-term studies on the effects of this compound on cellular function are limited, but its stability suggests potential for sustained activity in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity and enzyme inhibition. Higher doses could lead to toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as an enzyme inhibitor. The compound interacts with enzymes such as chitin synthase, influencing metabolic flux and metabolite levels . Additionally, its benzyl groups may undergo metabolic transformations, affecting the compound’s activity and stability. Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical research and pharmaceutical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and efficacy . The benzyl groups attached to the ribose molecule may enhance its transport and distribution, facilitating its uptake by target cells and tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-benzyl-D-ribose typically involves the protection of the hydroxyl groups of D-ribose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions:
Oxidation: 2,3,5-Tri-O-benzyl-D-ribose can undergo oxidation reactions, particularly at the aldehyde group, to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Benzyl groups can be removed using hydrogenation with palladium on carbon as a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Deprotected ribose or ribose derivatives.
科学研究应用
Chemistry: 2,3,5-Tri-O-benzyl-D-ribose is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of nucleoside analogs and other complex molecules .
Biology: In biological research, this compound is used to study the mechanisms of enzyme inhibition, particularly chitin synthase, which is crucial for fungal cell wall synthesis .
Medicine: Due to its antifungal properties, this compound is explored for potential therapeutic applications in treating fungal infections. It inhibits the growth of fungi such as Botrytis cinerea .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a precursor for the synthesis of active pharmaceutical ingredients .
相似化合物的比较
- 2,3,5-Tri-O-benzyl-D-arabinofuranose
- 2,3,5-Tri-O-benzyl-D-xylofuranose
- 2,3,5-Tri-O-benzyl-D-lyxofuranose
Comparison: While these compounds share the benzyl protection at positions 2, 3, and 5, their sugar backbones differ. 2,3,5-Tri-O-benzyl-D-ribose is unique due to its specific inhibition of chitin synthase, which is not observed in the other similar compounds. This specificity makes it particularly valuable in antifungal research.
属性
IUPAC Name |
(2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNSIRQCBFBHF-UODIDJSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54623-25-5 | |
| Record name | 2,3,5-Tris-O-(phenylmethyl)-D-ribose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54623-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3,5-tri-O-benzyl-D-ribose a useful starting material for synthesizing nucleosides?
A1: This compound is a protected form of D-ribose, the sugar component of RNA. The benzyl groups act as protecting groups for the hydroxyl groups at the 2, 3, and 5 positions. This protection is crucial because it prevents unwanted side reactions during subsequent synthetic steps and allows for selective manipulation of the sugar molecule. [, , , ]
Q2: How does the stereochemistry of this compound influence the stereochemical outcome of reactions it participates in?
A2: The stereochemistry at each carbon atom in the ribose ring significantly influences the stereoselectivity of reactions. For instance, when reacting with nucleophiles, the steric hindrance provided by the benzyl groups and the inherent stereochemistry of the ribose ring often favor attack from a particular direction, leading to a higher proportion of one stereoisomer over the other. This is exemplified in the synthesis of 4(5)-(β-D-ribofuranosyl)imidazole where the Mitsunobu cyclization favors the desired β-anomer. []
Q3: The research papers discuss the use of this compound in the synthesis of antiulcer compounds. Can you elaborate on this?
A3: Researchers used this compound as a starting point to synthesize derivatives of 4(5)-methyl-5(4)-(5-amino-5-deoxy-β-D-ribofuranosyl)imidazole. These derivatives, particularly the cyanoguanidine and phenylthiourea analogs, displayed promising antiulcer activity in preliminary studies, suggesting a potential avenue for developing new antiulcer drugs. []
Q4: One paper mentions the epimerization at C-2 during a Wittig reaction with this compound. What is epimerization, and why is it significant in this context?
A4: Epimerization refers to the inversion of configuration at a single stereocenter within a molecule that contains multiple stereocenters. In the context of carbohydrate chemistry, epimerization at C-2 of a ribose derivative like this compound could lead to the formation of the corresponding arabinose derivative. This is significant because the biological activity of carbohydrates is highly stereospecific. The unintended formation of an epimer could result in a molecule with significantly different or even undesired biological properties. [, ]
Q5: The synthesis of C-aryl glycosides is mentioned. How does this compound facilitate this synthesis, and what is the significance of C-aryl glycosides?
A5: C-aryl glycosides are a class of compounds where the glycosidic bond is a carbon-carbon bond rather than the more common carbon-oxygen bond. This difference makes them more resistant to enzymatic hydrolysis, increasing their stability in biological systems. This compound can be converted to a lactone derivative, which upon reaction with phenyllithium, can yield C-aryl glycosides. These compounds have potential applications in medicinal chemistry, serving as stable mimics of naturally occurring glycosides. []
Q6: Can this compound be used to synthesize modified oligonucleotides, and what are the potential applications of such modifications?
A6: Yes, this compound can be utilized to synthesize 1-deoxy-1-phenyl-β-D-ribofuranose, which can be further incorporated into oligonucleotides. These modified oligonucleotides can be used to investigate the impact of structural changes on oligonucleotide hybridization, stability, and interactions with enzymes. They hold potential for developing therapeutic oligonucleotides with enhanced properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


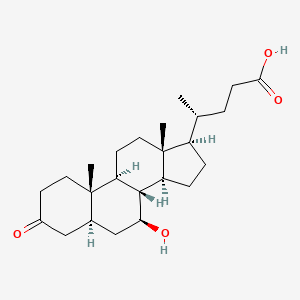

![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)

![[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253848.png)
![Disodium;7-[(2-hydroxy-2-phenylacetyl)amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253850.png)
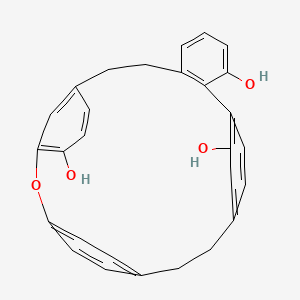
![4-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1253854.png)

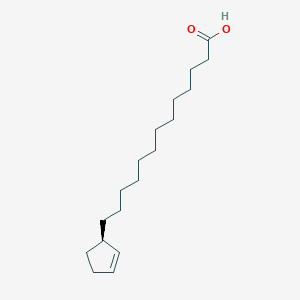
![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1253859.png)
